3,4-difluoro-N-isopropylbenzamide
Overview
Description
3,4-difluoro-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.08087030 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Crystal Structure Analysis
- Application : In crystallography, 3,4-difluoro-N-isopropylbenzamide derivatives, such as Lithiated N-isopropylbenzamide, are utilized for X-ray crystal structure analysis. They are known for forming unique solvent-free octameric aggregates, which are crucial for understanding molecular arrangements and interactions in crystalline forms (Maetzke & Seebach, 1990).
Fluorescent pH Probes
- Application : Derivatives of this compound, like BODIPY dyes, are significant in the development of fluorescent pH probes. These probes are valuable in various scientific fields for measuring and visualizing pH changes in different environments, highlighting the compound's utility in biochemical and analytical applications (Baruah et al., 2005).
Conformational Properties Study in Biochemistry
- Application : The study of 3,4-difluoro-l-prolines, related to this compound, provides insights into the conformational properties of proline derivatives. This research is significant in the fields of medicinal chemistry, structural biochemistry, and organocatalysis, demonstrating the compound's versatility and importance in understanding protein stability and folding (Hofman et al., 2019).
Anion Receptors and Sensors
- Application : Compounds derived from this compound, such as 3,4-difluoro-1H-pyrrole-based entities, are used as neutral anion receptors. They show enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate and are used as sensors, showcasing the compound's utility in chemical sensing technologies (Anzenbacher et al., 2000).
Properties
IUPAC Name |
3,4-difluoro-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCDHEIZHPWBEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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